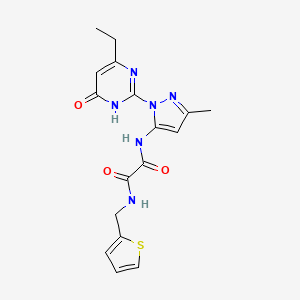
1-Methyl-3-(3-methylidenepiperidin-1-yl)-1,2-dihydropyrazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(3-methylidenepiperidin-1-yl)-1,2-dihydropyrazin-2-one, also known as MDPV, is a synthetic cathinone that belongs to the pyrovalerone class of compounds. It was first synthesized in the 1960s and gained popularity as a recreational drug in the early 2000s. However, its use has been associated with adverse effects and has been banned in many countries. Despite its negative reputation, MDPV has been the subject of scientific research due to its potential therapeutic applications.
科学的研究の応用
Synthesis Techniques and Derivatives
1-Methyl-3-(3-methylidenepiperidin-1-yl)-1,2-dihydropyrazin-2-one serves as a key intermediate in synthesizing a wide range of compounds with potential applications across various scientific fields. For instance, innovative synthesis methods like microwave-assisted synthesis and ultrasonics-promoted synthesis are explored to produce derivatives with significant anti-microbial activities. These methods provide advantages such as shorter reaction times, simple work-up procedures, and high yields, expanding the utility of this compound in developing new antimicrobial agents (Ahmad et al., 2011); (Trilleras et al., 2013).
Crystal Structure Analysis
The detailed crystal structure analysis of derivatives of 1-Methyl-3-(3-methylidenepiperidin-1-yl)-1,2-dihydropyrazin-2-one provides insights into their molecular configuration, aiding in the understanding of their chemical behavior and interaction potential. This information is crucial for tailoring these compounds for specific applications, such as in material science and drug design (Zonouz et al., 2010).
Chemical Reactivity and Functionalization
The reactivity of 1-Methyl-3-(3-methylidenepiperidin-1-yl)-1,2-dihydropyrazin-2-one allows for its functionalization into various novel compounds. Studies focusing on its reactivity have led to the synthesis of compounds that exhibit promising anticonvulsant and neurotoxicity profiles, which could be beneficial in pharmaceutical research for developing new medications (Aytemir & Çalış, 2010).
Development of Novel Heterocycles
The versatility of 1-Methyl-3-(3-methylidenepiperidin-1-yl)-1,2-dihydropyrazin-2-one is further highlighted in its application towards the synthesis of diverse heterocyclic compounds. These novel heterocycles have applications ranging from materials science to drug discovery, showcasing the compound's utility in synthesizing complex molecules with specific functions (Prévost & Shipman, 2002).
Imaging and Diagnostic Applications
Derivatives of 1-Methyl-3-(3-methylidenepiperidin-1-yl)-1,2-dihydropyrazin-2-one are also explored for their potential in imaging and diagnostics, particularly in positron emission tomography (PET) for imaging enzymes associated with neuroinflammation. This application underscores the compound’s potential in medical diagnostics and therapeutic monitoring (Wang et al., 2018).
Anticorrosive Properties
Explorations into the anticorrosive properties of derivatives indicate potential applications in material science, particularly in protecting metals against corrosion. This application demonstrates the compound's potential utility beyond biomedical research, extending into industrial applications (Chadli et al., 2017).
特性
IUPAC Name |
1-methyl-3-(3-methylidenepiperidin-1-yl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-9-4-3-6-14(8-9)10-11(15)13(2)7-5-12-10/h5,7H,1,3-4,6,8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCGIGCTAMVYNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCCC(=C)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]methoxy}acetic acid](/img/structure/B2807222.png)
![4-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2807223.png)



![2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2807232.png)
![2-Chloro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide](/img/structure/B2807233.png)
![Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)pyrrolidin-3-yl]carbamate](/img/structure/B2807234.png)

![2,4-difluoro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2807239.png)

![(4-Chlorophenyl)(2-{[(4-methoxybenzyl)sulfanyl]methyl}phenyl)dioxo-lambda~6~-sulfane](/img/structure/B2807241.png)
![6-[(Cyclopent-3-en-1-yl)methoxy]pyridine-2-carbonitrile](/img/structure/B2807242.png)
